

2-Methoxyquinoline-4-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxyquinoline-4-carboxylic acid

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An In-Depth Technical Guide to **2-Methoxyquinoline-4-carboxylic Acid**

Executive Summary

2-Methoxyquinoline-4-carboxylic acid is a heterocyclic building block belonging to the quinoline class of compounds. Its rigid structure, combined with the electronic properties imparted by the methoxy and carboxylic acid functional groups, makes it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, synthesis, analytical characterization, and applications, with a particular focus on its role in pharmaceutical research and drug development. For researchers and scientists in medicinal chemistry, this document serves as a technical resource, elucidating the causality behind its synthetic routes and its potential as a scaffold for discovering novel therapeutic agents.

Core Physicochemical Properties

The utility of **2-Methoxyquinoline-4-carboxylic acid** in synthetic and medicinal chemistry is underpinned by its distinct physicochemical properties. These characteristics dictate its reactivity, solubility, and handling requirements.

Property	Value	Source(s)
Molecular Weight	203.19 g/mol	[1][2]
Molecular Formula	C ₁₁ H ₉ NO ₃	[1][2]
CAS Number	10222-62-5	[2][3][4]
Appearance	Solid	[1]
IUPAC Name	2-methoxyquinoline-4-carboxylic acid	[3]
Common Synonyms	2-methoxycinchoninic acid	[3]
Storage Temperature	2-8°C (Refrigerator)	[2]

Synthesis and Mechanistic Insights

The construction of the quinoline core is a foundational challenge in organic synthesis. For quinoline-4-carboxylic acids, the Doebner reaction provides a robust and convergent approach, assembling the heterocyclic system from relatively simple precursors.

The Doebner Reaction: A Three-Component Synthesis

The most common and efficient method for synthesizing quinoline-4-carboxylic acid derivatives is the Doebner reaction. This is a three-component condensation reaction involving an aniline, an aldehyde or ketone, and pyruvic acid.[5][6] The choice of a methoxy-substituted aniline is the logical starting point for accessing the target molecule.

Causality of Component Selection:

- **Aniline Derivative:** Provides the benzene ring and the nitrogen atom for the final quinoline heterocycle. The electronic nature of the aniline can influence reactivity.
- **Pyruvic Acid:** This α -keto acid is crucial as it provides the C2 and C3 atoms of the quinoline ring and, importantly, the C4-carboxylic acid group.
- **Aldehyde:** Reacts with the aniline to form a Schiff base (an imine), which is a key intermediate that subsequently undergoes cyclization.

The reaction is typically catalyzed by a Lewis acid, such as Boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$), which activates the carbonyl groups and facilitates the key C-C and C-N bond-forming steps.[5]

Experimental Protocol: Synthesis via Doebner Reaction

This protocol is a representative procedure adapted from established methodologies for the Doebner reaction.[5][6]

Materials:

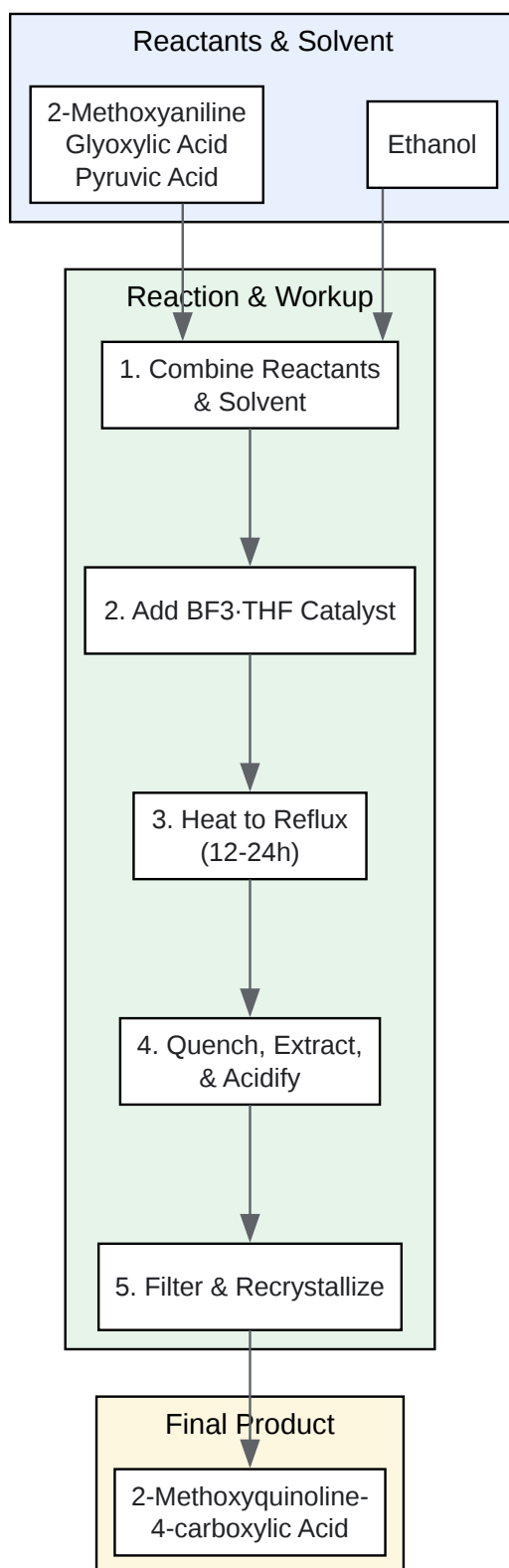
- 2-Methoxyaniline
- Glyoxylic acid (as the aldehyde component)
- Pyruvic acid
- Boron trifluoride tetrahydrofuran complex ($\text{BF}_3 \cdot \text{THF}$)
- Ethanol (Solvent)
- Sodium hydroxide (for workup)
- Hydrochloric acid (for workup)
- Ethyl acetate (for extraction)
- Magnesium sulfate (for drying)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxyaniline (1.0 eq) and glyoxylic acid (1.0 eq) in ethanol.
- **Catalyst Addition:** Add $\text{BF}_3 \cdot \text{THF}$ (0.5 eq) to the mixture. The Lewis acid catalyzes the formation of the intermediate Schiff base.
- **Pyruvic Acid Addition:** Slowly add pyruvic acid (1.1 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.

- Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- Workup and Isolation:
 - Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
 - Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove unreacted acids.
 - Adjust the pH of the aqueous layer to ~4 with 1M HCl. The product should precipitate out of the solution.
 - Filter the solid product, wash with cold water, and dry under vacuum.
- Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system like ethanol/water.

Synthesis Workflow Diagram



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Caption: Workflow for the Doebner synthesis of **2-Methoxyquinoline-4-carboxylic acid**.

Analytical Characterization

Confirming the identity and purity of the synthesized **2-Methoxyquinoline-4-carboxylic acid** is critical. A combination of spectroscopic and chromatographic methods provides a self-validating system for quality control.

Technique	Expected Observations
^1H NMR	Aromatic protons on both rings (chemical shifts typically δ 7.0-8.5 ppm). A singlet for the methoxy group ($-\text{OCH}_3$) around δ 3.9-4.1 ppm. A broad singlet for the carboxylic acid proton ($>\delta$ 10 ppm).
^{13}C NMR	Resonances for all 11 unique carbons. A peak for the carboxylic acid carbonyl carbon (>165 ppm). A peak for the methoxy carbon (~ 55 -60 ppm). Aromatic carbons in the 110-150 ppm range.
Mass Spec	The molecular ion peak $[\text{M}+\text{H}]^+$ should be observed at m/z 204.06, corresponding to the molecular weight of 203.19 Da plus a proton.
FT-IR	A broad O-H stretch from the carboxylic acid (~ 2500 -3300 cm^{-1}). A sharp C=O stretch from the carboxylic acid (~ 1700 cm^{-1}). C-O stretches from the methoxy group (~ 1250 cm^{-1}).
HPLC	A single major peak under appropriate chromatographic conditions, used to determine purity (e.g., $>98\%$).

Protocol: Purity Determination by HPLC

Objective: To quantify the purity of a synthesized batch of **2-Methoxyquinoline-4-carboxylic acid**.

Instrumentation & Reagents:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Sample: ~1 mg/mL solution of the compound in a 50:50 mixture of Mobile Phase A and B.

Procedure:

- System Preparation: Equilibrate the C18 column with a starting mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.
- Sample Injection: Inject 10 μ L of the prepared sample solution.
- Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
- Detection: Monitor the elution profile at a wavelength of 254 nm.
- Analysis: Integrate the peak areas. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.

Applications in Drug Discovery and Research

2-Methoxyquinoline-4-carboxylic acid is not typically an active pharmaceutical ingredient itself but rather a crucial starting material or scaffold. Its structure is frequently employed by medicinal chemists to synthesize more complex molecules with potential therapeutic value.

Scaffold for Bioactive Compounds

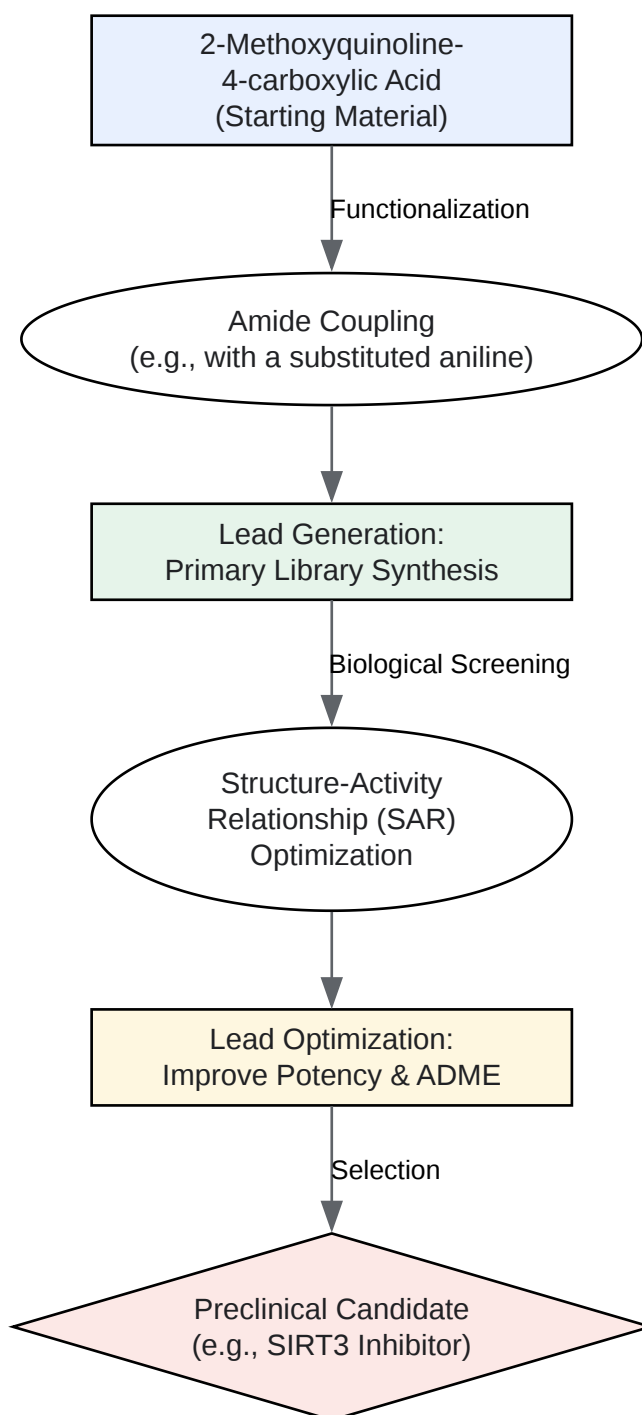
The quinoline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and approved drugs.^{[5][6]} **2-Methoxyquinoline-4-carboxylic acid** serves as a key intermediate for compounds targeting a range of diseases.^[7]

- Anticancer Agents: The quinoline ring system can intercalate with DNA or inhibit key enzymes in cancer progression like kinases or sirtuins. Derivatives of 2-(phenyl)-quinoline-4-

carboxylic acid have been designed and synthesized as potent and selective inhibitors of SIRT3, an enzyme implicated in certain leukemias.[\[8\]](#)

- **Anti-inflammatory and Antimicrobial Agents:** The carboxylic acid group can be readily converted into amides, esters, or other functional groups, allowing chemists to systematically probe structure-activity relationships (SAR) and optimize compounds for anti-inflammatory or antimicrobial activity.[\[7\]](#)[\[9\]](#)
- **Enzyme Inhibition Studies:** The compound and its derivatives are used as tools to study enzyme binding and inhibition, helping to validate new therapeutic targets.[\[7\]](#)

Drug Development Pathway



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Caption: Role of the acid as a precursor in a typical drug discovery cascade.

Safety and Handling

Proper handling of **2-Methoxyquinoline-4-carboxylic acid** is essential to ensure laboratory safety.

- Hazard Classification: Classified as Acute Toxicity, Oral (Category 4) and carries the GHS07 pictogram (exclamation mark).[1] The signal word is "Warning".[1]
- Hazard Statements: H302: Harmful if swallowed.[1] Isomers and related structures may also cause skin and eye irritation.[10][11]
- Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place. As recommended, refrigeration at 2-8°C is ideal for long-term stability.[2]

Conclusion

2-Methoxyquinoline-4-carboxylic acid is a compound of significant interest to the scientific research community, particularly in the field of drug development. Its well-defined physicochemical properties and accessible synthesis via the Doebner reaction make it an attractive and versatile building block. Its utility as a scaffold for generating libraries of potential therapeutic agents, from anticancer to antimicrobial compounds, ensures its continued relevance. This guide has provided a technical framework for understanding, synthesizing, and utilizing this compound, grounding its application in the principles of modern medicinal and organic chemistry.

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- To cite this document: BenchChem. [2-Methoxyquinoline-4-carboxylic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158296#2-methoxyquinoline-4-carboxylic-acid-molecular-weight]

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